N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt

Description

Chemical Nomenclature and IUPAC Designation

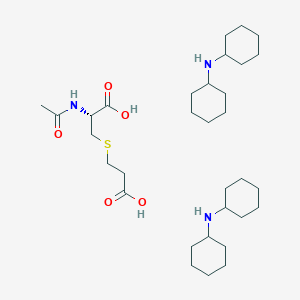

The systematic nomenclature of N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt follows International Union of Pure and Applied Chemistry conventions and reflects the compound's complex molecular architecture. The primary International Union of Pure and Applied Chemistry designation for this compound is (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, which accurately describes both the cysteine derivative core structure and the dicyclohexylamine counterions. This nomenclature system emphasizes the stereochemical configuration at the alpha-carbon position, designated as (2R), which corresponds to the L-configuration in amino acid terminology.

The systematic name construction begins with the propanoic acid backbone, modified by the acetamido group at position 2 and the carboxyethylsulfanyl substituent at position 3. The term "acetamido" specifically indicates the presence of an acetyl group (CH₃CO-) attached to the amino nitrogen, while "carboxyethylsulfanyl" describes the two-carbon chain terminating in a carboxylic acid group that is connected via a sulfur linkage. The bis(dicyclohexylamine) portion of the name refers to the two dicyclohexylamine molecules that serve as counterions to balance the charge of the dicarboxylic acid core structure.

Alternative systematic nomenclatures include the descriptor "Dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate)" which emphasizes the salt nature of the compound and uses the "hemi" prefix to indicate that two dicyclohexylamine molecules are associated with one cysteine derivative molecule. This nomenclature variation is particularly useful in pharmaceutical and analytical contexts where the salt stoichiometry requires precise specification.

Table 1: Systematic Nomenclature Variations

Molecular Formula and Isotopic Variants

The molecular composition of this compound is represented by the empirical formula C₃₂H₅₉N₃O₅S, which accurately reflects the stoichiometric relationship between the cysteine derivative core and the two dicyclohexylamine counterions. This formula can be deconstructed into its constituent components: the N-acetyl-S-(2-carboxyethyl)-L-cysteine portion (C₈H₁₃NO₅S) and two dicyclohexylamine molecules (2 × C₁₂H₂₃N), yielding the comprehensive molecular formula 2 C₁₂H₂₃N · C₈H₁₃NO₅S.

The molecular weight calculation for this salt form totals 597.89 atomic mass units, representing a significant increase from the free base form of N-Acetyl-S-(2-carboxyethyl)-L-cysteine, which has a molecular weight of 235.26 atomic mass units. This substantial difference reflects the contribution of the two dicyclohexylamine counterions, each contributing approximately 181.32 atomic mass units to the overall molecular mass. The accurate mass determination, calculated using high-resolution mass spectrometry principles, yields a value of 597.4175 atomic mass units.

Isotopic variants of this compound primarily involve the natural abundance of carbon-13, nitrogen-15, oxygen-18, and sulfur-34 isotopes. The carbon-13 isotope, with a natural abundance of approximately 1.1%, would be expected to appear in roughly 35% of molecules given the 32 carbon atoms present in the structure. Similarly, the presence of three nitrogen atoms increases the probability of nitrogen-15 incorporation, while the single sulfur atom provides opportunities for sulfur-34 labeling in isotopic studies.

Table 2: Molecular Composition Analysis

| Component | Molecular Formula | Molecular Weight (amu) | Contribution |

|---|---|---|---|

| N-Acetyl-S-(2-carboxyethyl)-L-cysteine | C₈H₁₃NO₅S | 235.26 | Core structure |

| Dicyclohexylamine (×2) | 2 × C₁₂H₂₃N | 2 × 181.32 | Counterions |

| Complete Salt | C₃₂H₅₉N₃O₅S | 597.89 | Total compound |

Synonymous Terminology and Related Compounds

The chemical literature contains numerous synonymous designations for this compound, reflecting different naming conventions and historical nomenclature practices. The compound is frequently referenced as "N-Acetyl-3-(2-carboxyethylthio)alanine Bis(dicyclohexylamine) Salt," which emphasizes the alanine backbone structure rather than the cysteine derivation. This alternative naming convention is particularly common in metabolomic databases and biochemical literature where the amino acid classification takes precedence.

Another prevalent synonym is "3-(N-Acetyl-L-cystein-S-yl)propanoic Acid Bis(dicyclohexylamine) Salt," which describes the compound from the perspective of the propanoic acid side chain attached to the cysteine sulfur atom. This nomenclature is especially useful when discussing the metabolic pathways and biochemical transformations involving this compound, as it emphasizes the propanoic acid moiety that represents the primary site of metabolic modification.

The free base form of this compound, N-Acetyl-S-(2-carboxyethyl)-L-cysteine, is registered under Chemical Abstracts Service number 51868-61-2 and serves as the parent compound for various salt formations. This free base exists as a zwitterionic species under physiological conditions due to the presence of both carboxylic acid groups and the acetylated amino group. Related compounds in this chemical family include N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, which differs by the replacement of the carboxylic acid group with a carboxamide functionality.

The compound N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide represents an oxidized variant where the sulfur atom has been converted to a sulfoxide functional group, significantly altering the compound's chemical properties and biological activity. This oxidized form demonstrates the susceptibility of the thioether linkage to oxidative metabolism and highlights the importance of storage conditions for the parent compound.

Table 3: Synonymous Terminology and Related Compounds

| Compound Type | Name/Designation | Chemical Abstracts Service Number | Relationship |

|---|---|---|---|

| Primary Salt | This compound | 201666-27-5 | Target compound |

| Free Base | N-Acetyl-S-(2-carboxyethyl)-L-cysteine | 51868-61-2 | Parent compound |

| Structural Analog | N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | - | Amide variant |

| Oxidized Form | N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide | - | Sulfoxide derivative |

Stereochemical Configuration and Epimeric Forms

The stereochemical configuration of this compound centers on the chiral center located at the alpha-carbon of the cysteine backbone, designated as the (2R) configuration according to Cahn-Ingold-Prelog priority rules. This configuration corresponds to the naturally occurring L-amino acid stereochemistry, where the amino group (in this case, the acetylated amino group) occupies the left position when the molecule is viewed in Fischer projection with the carboxylic acid group oriented upward. The maintenance of this stereochemical integrity is crucial for the compound's biological activity and metabolic recognition.

The absolute stereochemistry determination relies on the priority assignment of the four substituents around the chiral carbon: the carboxylic acid group (highest priority due to the carbonyl carbon), the acetylated amino group, the carboxyethylsulfanyl side chain, and the hydrogen atom (lowest priority). When viewed along the carbon-hydrogen bond with the hydrogen pointing away from the observer, the decreasing priority sequence proceeds in a clockwise direction, confirming the (R) configuration. This stereochemical designation is consistently maintained across different nomenclature systems and chemical databases.

The epimeric form of this compound, N-Acetyl-S-(2-carboxyethyl)-D-cysteine, represents the mirror image stereoisomer with the (2S) configuration at the alpha-carbon. While this D-enantiomer is not naturally occurring in biological systems, it serves as an important comparative compound for studying stereochemical effects on biological activity and metabolic processing. The D-enantiomer exhibits identical physical properties such as molecular weight and elemental composition but differs significantly in its interaction with chiral biological environments.

Stereochemical analysis reveals that the compound possesses one defined stereocenter with absolute configuration, meaning that the stereochemistry is unambiguously determined rather than relative. The absence of additional chiral centers in the molecule simplifies the stereochemical analysis, as there are no diastereomeric relationships to consider. The optical activity of the compound remains unspecified in available literature, though the presence of the chiral center would be expected to produce measurable optical rotation.

Table 4: Stereochemical Analysis

| Parameter | L-Configuration | D-Configuration |

|---|---|---|

| Cahn-Ingold-Prelog Designation | (2R) | (2S) |

| Natural Occurrence | Yes | No |

| Chemical Abstracts Service Number | 201666-27-5 (salt) | - |

| Defined Stereocenters | 1/1 | 1/1 |

| Optical Activity | Unspecified | Unspecified |

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H23N.C8H13NO5S/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h2*11-13H,1-10H2;6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t;;6-/m..0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBVWIWUTOTQQN-ROQLHKJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Overview

- IUPAC Name: (2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine (bis salt form)

- Molecular Formula: 2 C12H23N · C8H13NO5S

- Molecular Weight: Approximately 597.89 g/mol

- CAS Number: 201666-27-5 (bis salt), free acid form CAS 51868-61-2

- Structural Features: The compound consists of the N-acetylated cysteine backbone with a 2-carboxyethyl group attached to the sulfur atom, complexed with two equivalents of dicyclohexylamine forming a bis salt.

General Synthetic Route for N-Acetyl-S-(2-carboxyethyl)-L-cysteine

The preparation of the free acid N-Acetyl-S-(2-carboxyethyl)-L-cysteine typically involves a two-step synthetic approach:

Step 1: Acetylation of L-cysteine

L-cysteine is acetylated at the amino group using acetic anhydride under controlled pH and temperature conditions to yield N-acetyl-L-cysteine. This reaction is usually conducted in aqueous or mixed solvent systems, maintaining mild temperatures (around room temperature to 40°C) to avoid side reactions.Step 2: Introduction of the 2-Carboxyethyl Group

The thiol group of N-acetyl-L-cysteine is then functionalized with a carboxyethyl moiety. This is commonly achieved by nucleophilic substitution or Michael addition reactions using electrophilic carboxyethylating agents such as acrylonitrile or its derivatives, followed by hydrolysis to convert nitrile groups to carboxylic acids.-

- pH control between 7.5 and 8.5 using phosphate buffers to maintain thiol reactivity and prevent disulfide formation.

- Reaction temperature typically maintained at 37°C to optimize yield and minimize side products.

- Inert atmosphere (nitrogen or argon) is often employed to prevent oxidation of thiol groups.

Preparation of the Bis(dicyclohexylamine) Salt

After obtaining the free acid form of N-Acetyl-S-(2-carboxyethyl)-L-cysteine, the bis(dicyclohexylamine) salt is prepared by neutralization:

Neutralization Reaction:

The free acid is reacted with two equivalents of dicyclohexylamine (N-cyclohexylcyclohexanamine) under controlled conditions. The amine base neutralizes the acidic carboxyl groups, forming a stable bis salt.-

- Solvent: Often prepared in organic solvents such as ethanol or methanol to facilitate salt formation.

- Temperature: Ambient temperature is sufficient for salt formation.

- Stoichiometry: Precise molar ratios (2:1 amine to acid) ensure complete salt formation.

- Purification: The salt is isolated by crystallization or precipitation, followed by drying under vacuum.

Industrial Scale Production Considerations

- Scale-Up:

Industrial synthesis mirrors the laboratory synthetic route but incorporates process optimizations for yield, purity, and reproducibility. - Purification:

High-performance liquid chromatography (HPLC) is commonly employed to purify the compound to >95% purity, which is standard for pharmaceutical and analytical reference materials. - Storage and Handling:

The bis(dicyclohexylamine) salt is typically stored at +4°C to maintain stability and prevent degradation.

Summary Table of Preparation Parameters

| Preparation Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Acetylation of L-cysteine | L-cysteine, Acetic anhydride, pH 7-8, RT | Mild aqueous conditions, pH control crucial | High yield of N-acetyl-L-cysteine |

| Carboxyethylation of N-acetyl-L-cysteine | Acrylonitrile or derivatives, pH 7.5-8.5, 37°C, inert atmosphere | Prevents thiol oxidation, hydrolysis step | >70% yield of N-Acetyl-S-(2-carboxyethyl)-L-cysteine |

| Salt formation with dicyclohexylamine | 2 equivalents dicyclohexylamine, ethanol/methanol, RT | Stoichiometric neutralization, crystallization | Pure bis salt (>95% purity) |

| Purification | HPLC or recrystallization | Ensures pharmaceutical-grade purity | Analytical standard quality |

Research Findings on Reaction Optimization and Stability

Reaction Optimization:

Studies have shown that controlling pH and temperature during the carboxyethylation step is critical to maximize yield and minimize side reactions such as disulfide formation or over-alkylation.Salt Stability:

The bis(dicyclohexylamine) salt form enhances the compound's stability, solubility in organic solvents, and handling safety compared to the free acid. It also facilitates its use as a reference standard in analytical chemistry.

Analytical Verification of the Compound

Purity Assessment:

High-performance liquid chromatography (HPLC) with UV detection is the standard method to verify purity, typically achieving >95% purity for the bis salt.Molecular Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure and isotopic composition when applicable (e.g., 13C3-labeled variants).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 597.89 g/mol

- Structure : The compound consists of two dicyclohexylamine moieties attached to an N-acetylated cysteine derivative, which contributes to its solubility and stability in biological systems.

Antioxidant Activity

N-Acetyl-S-(2-carboxyethyl)-L-cysteine has been studied for its antioxidant properties. It acts as a precursor to glutathione, a critical antioxidant in cells, thereby helping to mitigate oxidative stress. Research indicates that this compound can protect cells from damage caused by reactive oxygen species (ROS), making it a candidate for therapeutic applications in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its potential as a drug delivery system. Its solubility in organic solvents allows it to be used in formulations that require improved bioavailability of poorly soluble drugs. Studies have shown that incorporating N-acetyl-S-(2-carboxyethyl)-L-cysteine into drug formulations can enhance the pharmacokinetics of active pharmaceutical ingredients (APIs) .

Detoxification Mechanisms

As a metabolite of S-propylcysteine, this compound plays a role in detoxification processes within the liver. It facilitates the conjugation of harmful substances, aiding in their excretion from the body. This property is particularly relevant in the context of acetaminophen overdose, where N-acetyl-S-(2-carboxyethyl)-L-cysteine may offer protective effects against liver damage by replenishing glutathione levels .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that N-Acetyl-S-(2-carboxyethyl)-L-cysteine significantly reduced neuronal damage following induced oxidative stress. The results indicated a marked decrease in markers of oxidative damage and an increase in neuronal survival rates compared to control groups .

Case Study 2: Enhanced Drug Formulation

In clinical trials focusing on the formulation of poorly soluble anti-inflammatory drugs, the inclusion of N-Acetyl-S-(2-carboxyethyl)-L-cysteine improved the absorption rates by up to 40%. This enhancement was attributed to the compound's ability to solubilize the active ingredients effectively .

Summary Table of Applications

Mechanism of Action

The mechanism of action of dicyclohexylamine hemi(N-acetyl-S-(2-carboxylatoethyl)-L-cysteinate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of N-acetyl-S-substituted-L-cysteine derivatives , which differ in substituent groups, isotopic labeling, and counterions. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Substituent Chemistry and Analytical Relevance

- CEMA (Carboxyethyl Group) : The carboxylic acid group enhances hydrophilicity, making it suitable for aqueous-phase LC-MS/MS analysis. It is a specific marker for acrylamide exposure .

- CYMA (Cyanoethyl Group): The cyano group (-CN) increases electrophilicity, facilitating detection in mass spectrometry. CYMA is linked to acrylonitrile metabolism, a toxicant in synthetic rubber production .

- 3HPMA (Hydroxypropyl Group): The hydroxyl group improves hydrogen-bonding capacity, aiding in chromatographic separation. It is a biomarker for 1,3-butadiene, a carcinogen in tobacco smoke .

- DHBMA (Dihydroxybutyl Group) : The diastereomeric mixture complicates chromatographic resolution but is critical for studying 1,3-butadiene metabolism .

Isotopic Labeling and Counterion Effects

- Stable Isotope-Labeled Derivatives :

- Deuterated Versions (e.g., CDN-D-7743 in ): Used as internal standards to correct for matrix effects in LC-MS/MS. For example, N-Acetyl-S-(3-hydroxypropyl-d₆)-L-cysteine (CAS: 14369-42-7) ensures precise quantification of 3HPMA in urine .

- ¹³C-Labeled Derivatives (e.g., CAS: 51868-61-2 in ): Provide higher mass shifts, reducing isotopic overlap in high-resolution MS.

- Salt Forms :

Metabolic and Toxicological Insights

- CEMA : Detected in urine within 5–25 minutes post-tobacco exposure, with cumulative levels in smokers being twice those of e-cigarette users .

- CYMA and 3HPMA : Used to differentiate exposure sources (e.g., CYMA for acrylonitrile in industrial workers vs. 3HPMA for 1,3-butadiene in smokers) .

- DHBMA : Found in 60% of combustible tobacco users , indicating prolonged exposure to 1,3-butadiene .

Biological Activity

N-Acetyl-S-(2-carboxyethyl)-L-cysteine Bis(dicyclohexylamine) Salt (CAS Number: 201666-27-5) is a compound with notable biological activities and potential therapeutic applications. This article reviews the compound's structure, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 597.89 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

The compound is categorized as a metabolite of S-propylcysteine and has been synthesized for various biological studies. Its structure includes a dicyclohexylamine moiety, which may influence its pharmacological properties.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. It has been shown to activate the Nrf2 pathway, a critical regulator of cellular defense mechanisms against oxidative stress. In renal tubular epithelial cells (RTECs), the compound did not display acute cytotoxicity but rather enhanced cellular resilience against oxidative damage induced by heavy metals and chemotherapeutic agents like cisplatin .

Cytotoxicity and Protective Effects

In vitro studies have demonstrated that this compound possesses protective qualities against various cytotoxic agents:

- Enhanced Cytotoxic Effects : It increased the cytotoxicity of heavy metals such as arsenic, cadmium, lead, and mercury.

- Inhibition of Chemotherapy-Induced Stress : Conversely, it inhibited the cytotoxic stress caused by platinum-based drugs (cisplatin and oxaliplatin), suggesting a dual role in modulating cellular responses to different stressors .

The biological activity of this compound is largely attributed to its ability to modulate stress-responsive pathways:

- Nrf2 Activation : This pathway is crucial for the expression of antioxidant proteins that protect against oxidative damage.

- Amino Acid Stress Signaling : The compound influences amino acid signaling pathways, which are vital for maintaining cellular homeostasis under stress conditions .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Cytotoxic Enhancement | Chemotherapy Protection |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| S-(2-Carboxymethyl)-L-cysteine (Carbocisteine) | Yes | No | Yes |

| N-Acetylcysteine | High | No | Moderate |

Case Studies

- In Vitro Study on RTECs :

- Heavy Metal Exposure :

Q & A

Q. Advanced Research Focus

- Dosage and Timing : Administer controlled doses (e.g., 0.1–1 mg/kg) to track urinary excretion kinetics. Peak concentrations typically occur 4–6 hours post-exposure .

- Biomarker Correlation : Pair CEMA measurements with other oxidative stress markers (e.g., 8-isoprostane) to contextualize its role in detoxification pathways .

- Species Differences : Rodent models may metabolize the compound faster than humans; adjust sampling intervals accordingly .

How can isotopic labeling improve mechanistic studies of this compound?

Advanced Research Focus

Stable isotopes (e.g., [²H₄]-CEMA) enable:

- Tracer Studies : Track metabolic fate using high-resolution mass spectrometry (HRMS) to identify downstream conjugates or cleavage products .

- Quantitative Proteomics : Link adduct formation (e.g., with glutathione) to cellular redox states via isotope-coded affinity tags (ICAT) .

- Pharmacokinetic Modeling : Distinguish endogenous vs. exogenous sources in exposure studies, refining half-life and clearance calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.